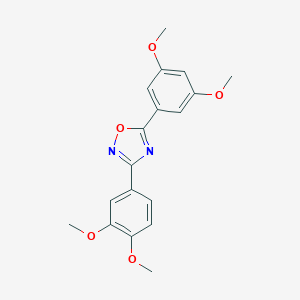![molecular formula C28H26BrNO5 B301939 (9-[4-(benzyloxy)-3-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301939.png)
(9-[4-(benzyloxy)-3-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-[4-(benzyloxy)-3-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, commonly referred to as BBA, is a chemical compound with potential applications in scientific research. This compound belongs to the class of acridine derivatives and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of BBA is not fully understood, but studies have suggested that it may act through multiple pathways. BBA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth. BBA has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and Physiological Effects
BBA has been found to have various biochemical and physiological effects. Studies have shown that BBA can induce oxidative stress in cancer cells, leading to the activation of apoptosis. BBA has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins. MMP inhibition can lead to the inhibition of cancer cell invasion and metastasis. Additionally, BBA has been found to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling. PKC inhibition can lead to the inhibition of cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BBA in lab experiments is its potential as an anticancer agent. BBA has been found to exhibit anticancer activity against various cancer cell lines, making it a promising candidate for further investigation. Additionally, BBA has been found to have anti-inflammatory activity, which could be useful in the study of inflammatory diseases. However, one limitation of using BBA in lab experiments is its potential toxicity. Studies have shown that BBA can induce cytotoxicity in normal cells at high concentrations, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the investigation of BBA. One direction is to further investigate its mechanism of action, particularly its interaction with HDACs, topoisomerase II, MMPs, and PKC. Additionally, the development of BBA derivatives with improved potency and selectivity could be explored. Another direction is to investigate the potential of BBA as a therapeutic agent in animal models of cancer and inflammatory diseases. Finally, the investigation of the pharmacokinetics and toxicity of BBA could provide valuable information for its potential use in clinical trials.
Métodos De Síntesis
The synthesis of BBA has been reported in the literature using various methods. One of the methods involves the reaction of 4-(benzyloxy)-3-bromobenzaldehyde with 1,2,3,4-tetrahydroacridin-9-one in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with sodium hydroxide to obtain BBA. Another method involves the reaction of 4-(benzyloxy)-3-bromobenzoic acid with 1,2,3,4-tetrahydroacridin-9-one in the presence of triphenylphosphine and diethyl azodicarboxylate. The product is then treated with sodium hydroxide to obtain BBA.
Aplicaciones Científicas De Investigación
BBA has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that BBA exhibits anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BBA has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, BBA has been shown to inhibit the growth and metastasis of cancer cells in animal models. BBA has also been investigated for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines.
Propiedades
Fórmula molecular |
C28H26BrNO5 |
|---|---|
Peso molecular |
536.4 g/mol |
Nombre IUPAC |
2-[9-(3-bromo-4-phenylmethoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C28H26BrNO5/c29-19-14-18(12-13-24(19)35-16-17-6-2-1-3-7-17)26-27-20(8-4-10-22(27)31)30(15-25(33)34)21-9-5-11-23(32)28(21)26/h1-3,6-7,12-14,26H,4-5,8-11,15-16H2,(H,33,34) |
Clave InChI |
ZNTRMMCKHDEMRY-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=CC(=C(C=C4)OCC5=CC=CC=C5)Br)C(=O)C1 |
SMILES canónico |
C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=CC(=C(C=C4)OCC5=CC=CC=C5)Br)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B301857.png)
![N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B301858.png)
![ethyl 5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301859.png)
![N-[(3-acetylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B301861.png)
![N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide](/img/structure/B301865.png)

![5-[3-methoxy-4-(prop-2-ynyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B301873.png)

![4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301875.png)
![N-cycloheptyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B301877.png)
![(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B301878.png)


![2-(2,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B301881.png)